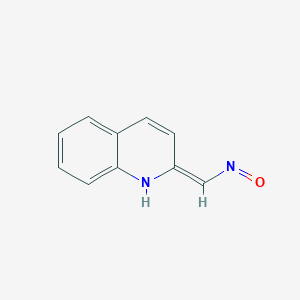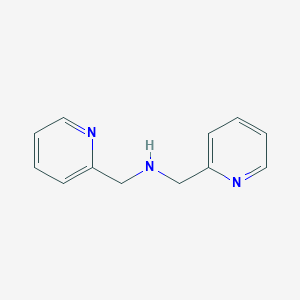![molecular formula C5H12FO2P B075285 2-[ethyl(fluoro)phosphoryl]oxypropane CAS No. 1189-87-3](/img/structure/B75285.png)
2-[ethyl(fluoro)phosphoryl]oxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of isopropoxy-ethyl-phosphoryl fluoride involves the reaction of ethylphosphonic acid with isopropyl alcohol in the presence of a fluorinating agent. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous nature of the fluorinating agents .
Chemical Reactions Analysis
2-[ethyl(fluoro)phosphoryl]oxypropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphorus-containing oxides.
Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[ethyl(fluoro)phosphoryl]oxypropane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isopropoxy-ethyl-phosphoryl fluoride involves its interaction with specific molecular targets, such as enzymes. It acts as an irreversible inhibitor of cholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system . By inhibiting cholinesterase, it leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission .
Comparison with Similar Compounds
2-[ethyl(fluoro)phosphoryl]oxypropane can be compared with other organophosphorus compounds, such as diisopropyl fluorophosphate and ethylphosphonofluoridic acid isopropyl ester . While these compounds share similar chemical structures and properties, isopropoxy-ethyl-phosphoryl fluoride is unique in its specific molecular configuration and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Similar compounds include:
- Diisopropyl fluorophosphate
- Ethylphosphonofluoridic acid isopropyl ester
- Phosphonofluoridic acid, ethyl-, isopropyl ester
Properties
CAS No. |
1189-87-3 |
|---|---|
Molecular Formula |
C5H12FO2P |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-[ethyl(fluoro)phosphoryl]oxypropane |
InChI |
InChI=1S/C5H12FO2P/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3 |
InChI Key |
KXKAXOZWSFAJTG-UHFFFAOYSA-N |
SMILES |
CCP(=O)(OC(C)C)F |
Canonical SMILES |
CCP(=O)(OC(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















